![molecular formula C7H10BNO4S B1350197 4-(Methylsulfonylamino)phenylboronic acid CAS No. 380430-57-9](/img/structure/B1350197.png)
4-(Methylsulfonylamino)phenylboronic acid
Overview
Description
4-(Methylsulfonylamino)phenylboronic acid is a chemical compound used as a reagent for various reactions . It has been used in sequential Suzuki cross-coupling reactions and copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids . It is also used in the preparation of potent and selective inhibitors of IKK-β, inhibitors for the treatment of osteoporosis, inhibitors of human farnesyl pyrophosphate synthase, and Suzuki-type Pd (0) coupling reactions in the synthesis of 2-arylpurines as Cdk inhibitors .
Molecular Structure Analysis
The molecular formula of 4-(Methylsulfonylamino)phenylboronic acid is C7H10BNO4S . It has an average mass of 215.035 Da and a mono-isotopic mass of 215.042358 Da .Chemical Reactions Analysis
4-(Methylsulfonylamino)phenylboronic acid is used as a reagent in various chemical reactions. It is particularly used in sequential Suzuki cross-coupling reactions and copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Methylsulfonylamino)phenylboronic acid include a density of 1.4±0.1 g/cm3, boiling point of 421.8±55.0 °C at 760 mmHg, and a molar refractivity of 50.4±0.4 cm3 . It has 5 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .Scientific Research Applications
Sialic Acid Recognition
This compound is utilized in the recognition of sialic acid, which plays a significant role in biological processes. The ability to determine sialic acid levels noninvasively is crucial for cytology and can lead to diagnostic and therapeutic strategies targeting sialic acid .
Drug Delivery Systems
4-(Methylsulfonylamino)phenylboronic acid: is instrumental in developing drug delivery systems. Its unique chemistry allows for the creation of reversible complexes with polyols, including sugars, which can be leveraged for targeted drug delivery .
siRNA Delivery
The compound finds application in the delivery of small interfering RNA (siRNA), which is a promising approach for gene silencing therapies. It aids in the safe and efficient transport of siRNA into target cells .
Insulin Delivery
In the field of diabetes treatment, this boronic acid derivative is explored for its potential in insulin delivery systems. Its interaction with glucose levels could be used to regulate the release of insulin .
Organic Synthesis
Medicinal Chemistry
In medicinal chemistry, this compound is a key intermediate for the synthesis of various pharmaceuticals. Its molecular structure allows for modifications that can lead to the development of new drugs.
Material Science
Analytical Applications
Lastly, 4-(Methylsulfonylamino)phenylboronic acid serves as a molecular basis for analytical applications. It can be used in biosensors and other devices that require the selective binding of molecules with diol groups .
Safety and Hazards
4-(Methylsulfonylamino)phenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid ingestion and inhalation, and to use personal protective equipment when handling this chemical .
properties
IUPAC Name |
[4-(methanesulfonamido)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4S/c1-14(12,13)9-7-4-2-6(3-5-7)8(10)11/h2-5,9-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVJJEADFLTFCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NS(=O)(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378536 | |
Record name | {4-[(Methanesulfonyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfonylamino)phenylboronic acid | |
CAS RN |
380430-57-9 | |
Record name | [4-(Methylsulfonamido)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380430-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(Methanesulfonyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-methanesulfonamidophenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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